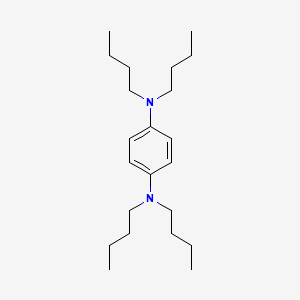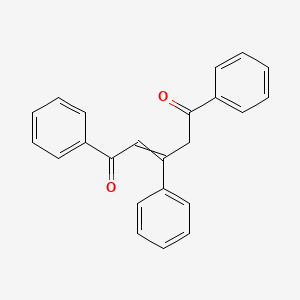
2-Pentene-1,5-dione, 1,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentene-1,5-dione, 1,3,5-triphenyl-: is an organic compound with the molecular formula C23H18O2 It is characterized by the presence of three phenyl groups attached to a pentene-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentene-1,5-dione, 1,3,5-triphenyl- typically involves the condensation of benzaldehyde with acetylacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Pentene-1,5-dione, 1,3,5-triphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentene-1,5-dione, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can lead to various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Pentene-1,5-dione, 1,3,5-triphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions or as a ligand in the development of new pharmaceuticals. Its interactions with biological molecules can provide insights into the mechanisms of various biochemical processes .
Medicine: In medicine, derivatives of 2-Pentene-1,5-dione, 1,3,5-triphenyl- may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on cellular pathways and molecular targets can lead to the discovery of new therapeutic agents .
Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism by which 2-Pentene-1,5-dione, 1,3,5-triphenyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparación Con Compuestos Similares
1,3,5-Triphenyl-pentane-1,5-dione: This compound has a similar structure but lacks the double bond present in 2-Pentene-1,5-dione, 1,3,5-triphenyl-.
2-Methyl-1,3,5-triphenyl-pentane-1,5-dione: This derivative includes a methyl group, which alters its chemical properties and reactivity.
Uniqueness: 2-Pentene-1,5-dione, 1,3,5-triphenyl- is unique due to the presence of the double bond in its structure, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
23800-57-9 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(E)-1,3,5-triphenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C23H18O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-16H,17H2/b21-16+ |
Clave InChI |
DNFKLFZFLOSFFB-LTGZKZEYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/CC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


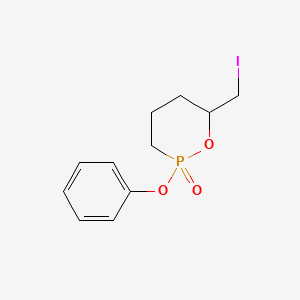
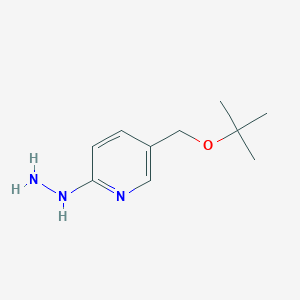
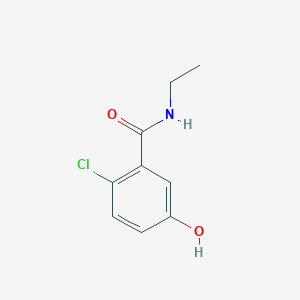
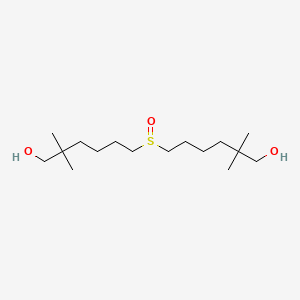
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)
![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)
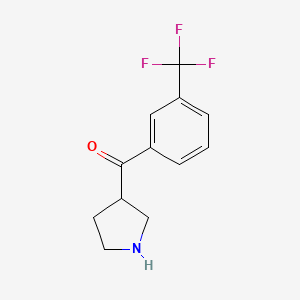
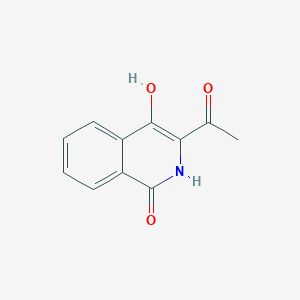
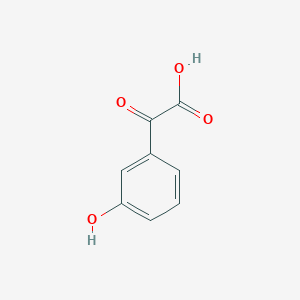
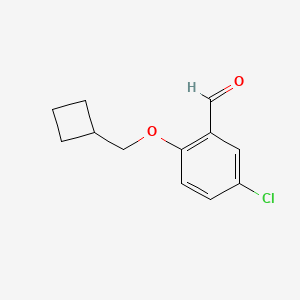
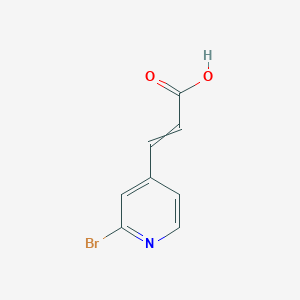
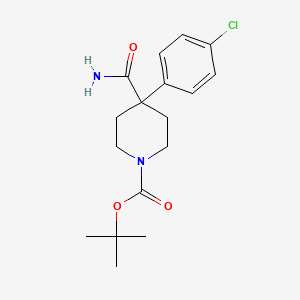
![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)
